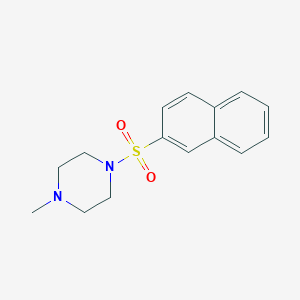
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.
Mechanism of Action
The mechanism of action of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one involves the binding of the compound to the ATP-binding site of PKC and GSK-3. This binding leads to the inhibition of the activity of these enzymes, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one have been studied in various cell lines and animal models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one in lab experiments include its ability to selectively inhibit the activity of specific enzymes, its potential applications in the treatment of various diseases, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of other diseases.
Synthesis Methods
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is synthesized through a specific method that involves the reaction of 1-(1H-indol-3-yl)ethan-1-one with cyanosulfanyl chloride in the presence of a base. This reaction leads to the formation of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one with a yield of approximately 70%. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one has potential applications in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-7-15-6-11(14)9-5-13-10-4-2-1-3-8(9)10/h1-5,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHLLQPPYPBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

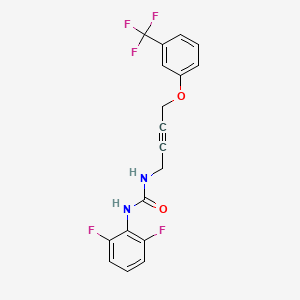
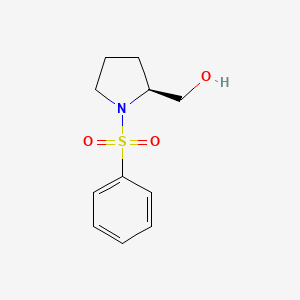
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)
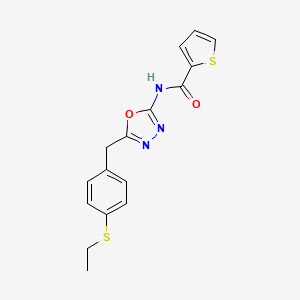

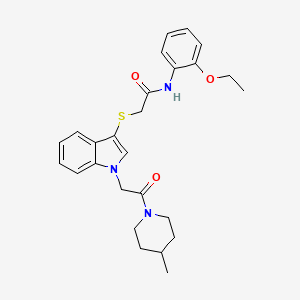
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)



![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)
